

Comparative Analysis of the Structure-Activity Relationship of Lushanrubescensin H and Related Diterpenoids

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Compound of Interest

Compound Name: *Lushanrubescensin H*

Cat. No.: B3037196

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A comprehensive guide for researchers and drug development professionals on the cytotoxic and anti-inflammatory properties of **Lushanrubescensin H** and its structural analogs isolated from *Isodon* species.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **Lushanrubescensin H**, an ent-kaurane diterpenoid, and its related compounds. The cytotoxic and anti-inflammatory activities of these natural products are presented with supporting experimental data, offering insights for further research and development in oncology and inflammatory diseases.

Cytotoxicity of Lushanrubescensin H and Related ent-Kaurane Diterpenoids

Lushanrubescensin H, also known as Rabdoternin H, is an ent-kaurane diterpenoid isolated from *Isodon ternifolius*.^{[1][2][3][4]} This class of compounds, prevalent in the *Isodon* genus, has garnered significant interest for its diverse biological activities, particularly its cytotoxic effects against various cancer cell lines.^{[5][6][7][8][9][10][11][12][13]}

A review of bioactive spiro lactone-type 6,7-seco-ent-kaurane diterpenoids highlighted that **Lushanrubescensin H**, along with isodonoiol, isodonol, and radosin B, exhibited cytotoxic activities with IC₅₀ values ranging from 2.29 to 28.64 µg/mL.^{[5][6]} The SAR of this compound

class is complex, with activity influenced by the presence and orientation of hydroxyl and acetyl groups, as well as the overall stereochemistry of the molecule.

Below is a summary of the cytotoxic activities of **Lushanrubescensin H** and a selection of related ent-kaurane diterpenoids from various *Isodon* species.

Compound	Source Organism	Cancer Cell Line(s)	Cytotoxic Activity (IC50)	Key Structural Features
Lushanrubescensin H	Isodon ternifolius	Not specified in snippets	2.29 - 28.64 $\mu\text{g/mL}$ (range for a group of 4 compounds)[5][6]	ent-Kaurane skeleton
Sculponeatin J	Isodon sculponeatus	K562, T24	0.849 $\mu\text{g/mL}$, 0.642 $\mu\text{g/mL}$ [5][6]	Spirolactone-type diterpenoid
Maoecrystal L	Isodon eriocalyx	T-24, K562, Me180, QGY-7701, BIU87	2.72, 1.74, 11.23, 2.92, 26.92 $\mu\text{g/mL}$ [5][6]	Spirolactone-type diterpenoid
Ludongnin J	Isodon rubescens var. lushiensis	K562, Liver cancer CA, Hela	0.18 - 0.70 $\mu\text{g/mL}$ [5]	Spirolactone-type diterpenoid
Glutinosasin D	Isodon glutinosus	SW480	2.33 μM [14]	8,14-seco-ent-kaurane with β -carbonyl enol
Serrin F	Isodon serra	HL-60, SMMC-7721, A-549, MCF-7, SW480	0.7 - 4.6 μM [7]	7,20-epoxy-ent-kaurane
Rabdocoestin B	Isodon serra	HL-60, SMMC-7721, A-549, MCF-7, SW480	0.7 - 4.6 μM [7]	7,20-epoxy-ent-kaurane
Ursolic Acid	Isodon ternifolius	CCRF-CEM, MDA-MB-231, MCF7	8.37, 18.04, 18.93 μM [9][10]	Triterpenoid (for comparison)

Anti-inflammatory Activity of Related ent-Kaurane Diterpenoids

While specific anti-inflammatory data for **Lushanrubescensin H** is not readily available in the reviewed literature, numerous studies have demonstrated the potent anti-inflammatory effects of related ent-kaurane diterpenoids from *Isodon* species. A common assay to evaluate this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Overproduction of NO is a key feature of inflammatory processes.

Compound	Source Organism	Anti-inflammatory Activity (NO Inhibition IC50)
Isohenolide K (Compound 9)	<i>Isodon henryi</i>	15.99 ± 0.75 µM[15]
Compound 13	<i>Isodon henryi</i>	18.19 ± 0.42 µM[15]
Serrin F	<i>Isodon serra</i>	Strong inhibition (IC50 not specified)[7]
14β-hydroxyrabdocoestin A	<i>Isodon serra</i>	Exhibited inhibitory effects[7]
Serrin H and I	<i>Isodon serra</i>	Exhibited inhibitory effects[7]

The structure-activity relationship for anti-inflammatory effects also appears to be linked to the hydroxylation and acetylation patterns on the ent-kaurane core.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Culture:** Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
- **Compound Treatment:** The test compounds are dissolved in DMSO to prepare stock solutions and then diluted to various concentrations with the culture medium. The cells are

then treated with these concentrations for 48-72 hours.

- **MTT Addition:** After the incubation period, 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
- **Formazan Solubilization:** The medium is removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
- **IC50 Calculation:** The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

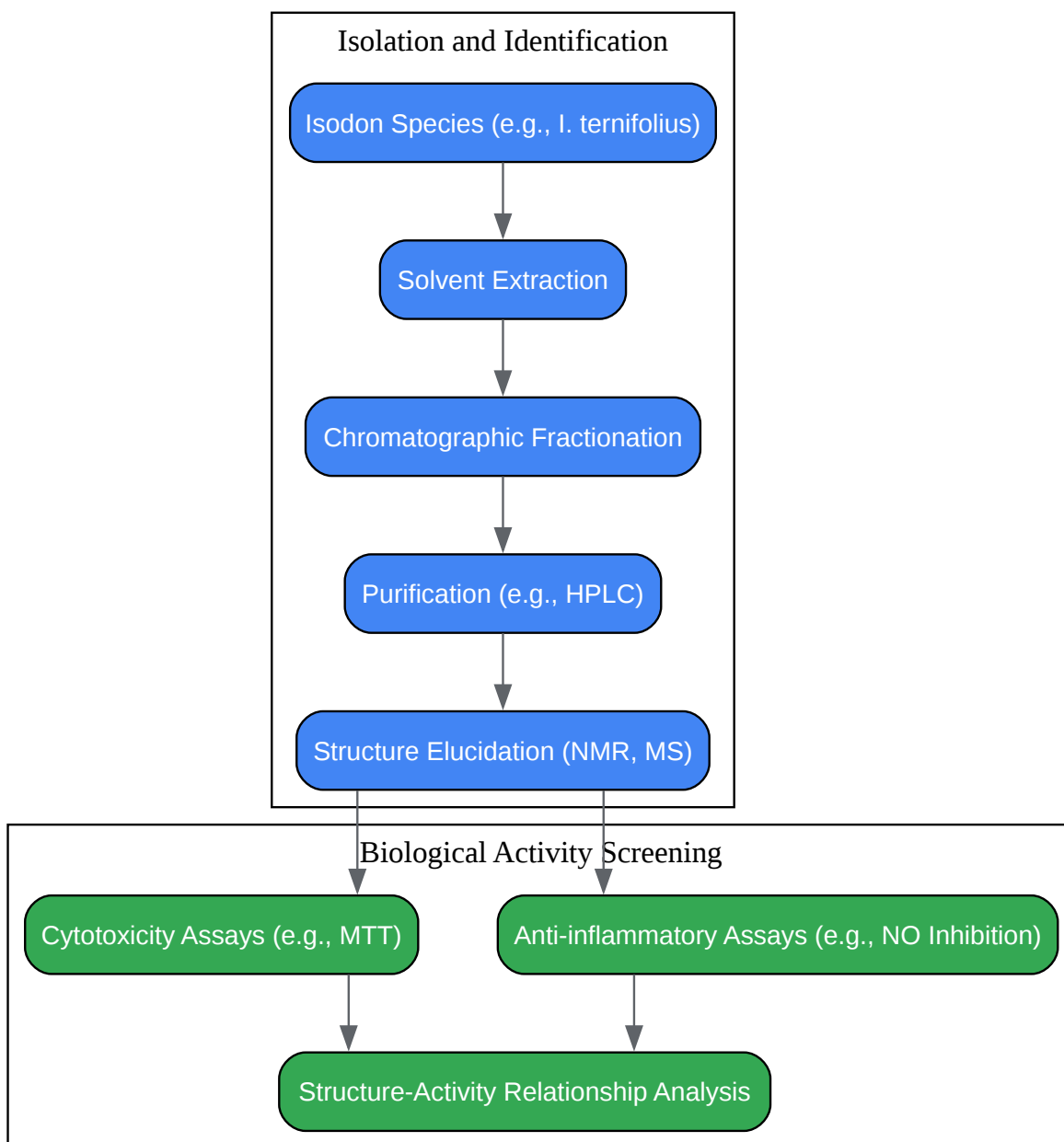
Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages using the Griess reagent.

- **Cell Culture:** RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.
- **Cell Seeding:** Cells are seeded in 96-well plates at a density of 5×10^4 cells per well and incubated for 24 hours.
- **Compound Treatment:** Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
- **LPS Stimulation:** Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (1 μ g/mL) for 24 hours to induce NO production.
- **Nitrite Measurement:** After incubation, 100 μ L of the cell culture supernatant is mixed with 100 μ L of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
- **Absorbance Measurement:** The absorbance is measured at 540 nm.

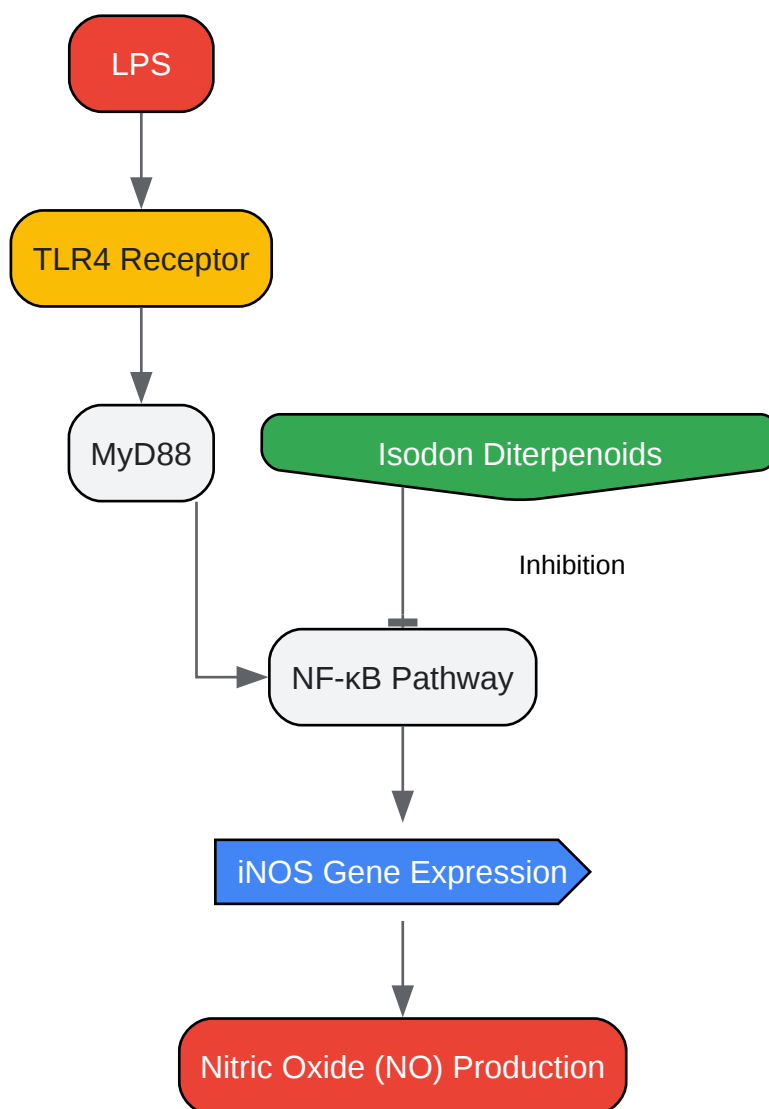
- **IC50 Calculation:** The concentration of the compound that inhibits 50% of the NO production (IC50) is determined from the dose-response curves. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

Visualizations



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Caption: Experimental workflow for the isolation, identification, and bioactivity screening of diterpenoids from *Isodon* species.



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